J9 is a Glucocorticoid resistance inhibitor. J9 Reverses Dexamethasone Resistance in T-cell Acute Lymphoblastic Leukemia (T-ALL).
4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC0531096
Molecular Formula: C12H12N4
Molecular Weight: 212.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C12H12N4 | 
|---|---|
| Molecular Weight | 212.25 g/mol | 
| IUPAC Name | 4-cyclopropyl-5-pyridin-4-ylpyrimidin-2-amine | 
| Standard InChI | InChI=1S/C12H12N4/c13-12-15-7-10(8-3-5-14-6-4-8)11(16-12)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16) | 
| Standard InChI Key | PQLYPFZAOUDDHB-UHFFFAOYSA-N | 
| SMILES | C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N | 
| Canonical SMILES | C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N | 
| Appearance | Solid powder | 
Introduction
Molecular Structure and Physicochemical Properties
4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine (C₁₂H₁₂N₄) has a molecular weight of 212.25 g/mol and a planar structure that facilitates π-π stacking interactions with aromatic residues in target proteins. The cyclopropyl group introduces steric strain, potentially enhancing binding specificity, while the pyridin-4-yl moiety contributes to solubility in polar solvents like dimethyl sulfoxide (DMSO). Key identifiers include:
Table 1: Molecular and Physicochemical Properties
| Property | Value | 
|---|---|
| IUPAC Name | 4-cyclopropyl-5-pyridin-4-ylpyrimidin-2-amine | 
| SMILES | C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N | 
| InChIKey | PQLYPFZAOUDDHB-UHFFFAOYSA-N | 
| Appearance | Solid powder | 
| Solubility | Soluble in DMSO | 
| Storage Conditions | -20°C (long-term), 0–4°C (short-term) | 
The compound’s stability under refrigeration (>2 years) and moderate solubility profile make it suitable for in vitro assays.
Synthesis and Chemical Reactivity
The synthesis of 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine involves multi-step organic reactions, typically starting with the functionalization of a pyrimidine precursor. Key steps include:
- 
Cyclopropane Introduction: A Suzuki-Miyaura coupling reaction attaches the cyclopropyl group to the pyrimidine ring under palladium catalysis. 
- 
Pyridinyl Substitution: A nucleophilic aromatic substitution installs the pyridin-4-yl group at position 5, leveraging the electron-deficient nature of the pyrimidine ring. 
- 
Amination: A Buchwald-Hartwig amination introduces the primary amine at position 2, completing the core structure. 
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >98% purity. The electron-withdrawing pyridinyl group stabilizes intermediates during synthesis, reducing side reactions.
Biological Activity and Mechanism of Action
Glucocorticoid Receptor Modulation
J9 reverses glucocorticoid resistance in T-ALL by upregulating glucocorticoid receptor (GR) expression. In resistant cell lines, J9 treatment restores GR-mediated transcription, enhancing dexamethasone-induced apoptosis. Mechanistically, J9 inhibits ubiquitin-proteasome degradation of GR, increasing its cytoplasmic stability and nuclear translocation.
Table 2: Key Research Findings on J9’s Activity
| Study Model | Effect Observed | Reference | 
|---|---|---|
| T-ALL cell lines (Jurkat) | 70% reduction in IC₅₀ of dexamethasone | |
| Mouse xenograft models | Tumor volume reduction by 50% | 
Selectivity and Off-Target Effects
Pharmacological Profile
Pharmacokinetics
- 
Absorption: Rapid uptake in vitro (Tₘₐₓ = 1.5 h). 
- 
Metabolism: Hepatic clearance via CYP3A4, producing inactive hydroxylated metabolites. 
- 
Half-Life: 4.2 hours in murine plasma. 
Toxicity
Acute toxicity studies in mice indicate a maximum tolerated dose (MTD) of 150 mg/kg, with reversible hepatotoxicity at higher doses. No genotoxicity was observed in Ames tests.
Comparative Analysis with Structural Analogs
J9’s cyclopropyl-pyridinyl motif distinguishes it from other pyrimidine-based GR modulators. Compared to mifepristone (a GR antagonist), J9 lacks progesterone receptor affinity, reducing off-target effects. Analogues with bulkier substituents at position 4 show reduced blood-brain barrier penetration, underscoring J9’s optimal steric profile.
Future Directions
- 
Clinical Translation: Phase I trials to assess safety in relapsed T-ALL patients. 
- 
Combination Therapies: Synergy studies with CAR-T cells or BH3 mimetics. 
- 
Formulation Optimization: Development of nanoparticle carriers to improve bioavailability. 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume